molecular formula C11H10F2O2 B3110467 Ethyl 3-(2,4-difluorophenyl)acrylate CAS No. 1799978-71-4

Ethyl 3-(2,4-difluorophenyl)acrylate

Cat. No.: B3110467
CAS No.: 1799978-71-4
M. Wt: 212.19 g/mol
InChI Key: CIDYGTPEQJOLBL-GQCTYLIASA-N
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Description

Ethyl 3-(2,4-difluorophenyl)acrylate is an organic compound with the molecular formula C11H10F2O2. It is a derivative of acrylic acid, where the ethyl ester is substituted with a 2,4-difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,4-difluorophenyl)acrylate typically involves the esterification of 3-(2,4-difluorophenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-difluorophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-(2,4-difluorophenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-difluorophenyl)acrylate involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is attributed to the electron-withdrawing effects of the fluorine atoms, which enhance the electrophilic character of the acrylate moiety .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2,4-dichlorophenyl)acrylate
  • Ethyl 3-(2,4-dibromophenyl)acrylate
  • Ethyl 3-(2,4-dimethylphenyl)acrylate

Uniqueness

Ethyl 3-(2,4-difluorophenyl)acrylate is unique due to the presence of fluorine atoms, which impart distinct electronic properties. These properties influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

ethyl (E)-3-(2,4-difluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDYGTPEQJOLBL-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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